

# Application Note: FTIR Analysis of Functional Groups in meso-2,5-dibromoadipic acid

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Compound of Interest

Compound Name: Meso-2,5-dibromoadipic acid

Cat. No.: B15350965

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### **Abstract**

This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative analysis of **meso-2,5-dibromoadipic acid**. The identification and confirmation of key functional groups are critical for the characterization and quality control of this compound in research and pharmaceutical development. This document provides a summary of the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a workflow for spectral interpretation.

## Introduction

Meso-2,5-dibromoadipic acid is a halogenated derivative of adipic acid. Its bifunctional nature, containing both carboxylic acid and alkyl bromide moieties, makes it a potential building block in the synthesis of various organic molecules, including polymers and pharmacologically active compounds. The purity and structural integrity of this compound are paramount for its intended applications. FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for confirming the presence of characteristic functional groups. This note serves as a practical guide for researchers, scientists, and drug development professionals in utilizing FTIR for the analysis of meso-2,5-dibromoadipic acid.

## **Data Presentation**

The FTIR spectrum of **meso-2,5-dibromoadipic acid** is characterized by the vibrational modes of its constituent functional groups. The expected absorption bands are summarized in







Table 1. These frequencies are based on the known spectral regions for carboxylic acids and alkyl halides. The presence of the bromine atoms is expected to slightly shift the frequencies of neighboring groups compared to unsubstituted adipic acid.



Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Intensity	Notes
3300 - 2500	O-H Stretch	Carboxylic Acid (-COOH)	Broad, Strong	This very broad absorption is characteristic of the hydrogen-bonded dimeric form of carboxylic acids and often overlaps with C-H stretching bands.[1][2][3][4] [5]
2950 - 2850	C-H Stretch	Alkane (-CH, - CH <sub>2</sub> )	Medium	Sharp peaks that may appear as shoulders on the broad O-H band.
1725 - 1680	C=O Stretch	Carboxylic Acid (-COOH)	Strong	An intense, sharp peak characteristic of the carbonyl group in a saturated carboxylic acid dimer.[1][3][4] The position can be influenced by hydrogen bonding.
1440 - 1395	O-H Bend	Carboxylic Acid (-COOH)	Medium	In-plane bending vibration.



1320 - 1210	C-O Stretch	Carboxylic Acid (-COOH)	Medium	Coupled with O- H in-plane bending.
1300 - 1150	C-H Wag	-CH₂Br	Medium	Wagging vibration of the methylene group adjacent to the bromine atom.[6]
950 - 910	O-H Bend (out- of-plane)	Carboxylic Acid (-COOH)	Broad, Medium	Out-of-plane bending of the hydroxyl group in the dimer.
690 - 515	C-Br Stretch	Alkyl Bromide (- C-Br)	Medium to Strong	This band confirms the presence of the carbon-bromine bond.[1][6][7] The exact position depends on the conformation.

# **Experimental Protocols**

This section provides a detailed methodology for the FTIR analysis of solid **meso-2,5-dibromoadipic acid** using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

- Fourier-Transform Infrared (FTIR) Spectrometer
- · Agate mortar and pestle
- Hydraulic press with a pellet-forming die
- Analytical balance



- Drying oven
- meso-2,5-dibromoadipic acid (sample)
- FTIR-grade potassium bromide (KBr), dried

Sample Preparation (KBr Pellet Method):

- Drying: Dry the spectroscopic grade KBr powder in an oven at 110°C for at least 4 hours to remove any absorbed water. Cool in a desiccator before use.
- Sample Weighing: Accurately weigh approximately 1-2 mg of the meso-2,5-dibromoadipic acid sample.
- KBr Weighing: Weigh approximately 100-200 mg of the dried KBr powder.
- Grinding and Mixing: Add the sample and KBr to a clean, dry agate mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[6] This ensures even distribution of the sample within the KBr matrix.
- Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
- Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[4]
- Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be thin and transparent.

FTIR Spectrometer Parameters:

Scan Range: 4000 - 400 cm<sup>-1</sup>

• Resolution: 4 cm<sup>-1</sup>

- Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
- Background: Collect a background spectrum using a pure KBr pellet.

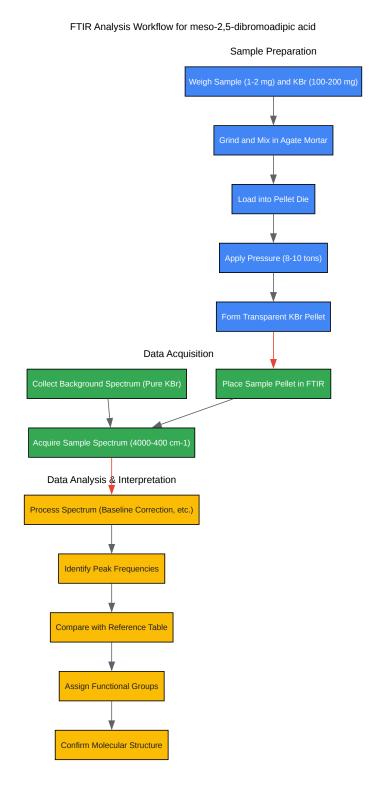


#### Data Acquisition and Analysis:

- Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.
- Acquire the FTIR spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption peaks.
- Compare the observed peak positions with the expected frequencies in Table 1 to confirm
  the presence of the key functional groups.

# **Mandatory Visualization**





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Caption: Workflow for FTIR analysis of meso-2,5-dibromoadipic acid.



## Conclusion

FTIR spectroscopy is an effective and efficient method for the structural characterization of **meso-2,5-dibromoadipic acid**. By following the detailed protocol, researchers can reliably identify the characteristic absorption bands of the carboxylic acid and alkyl bromide functional groups, thereby confirming the identity and integrity of the compound. This application note provides the necessary information for the successful implementation of this technique in a laboratory setting.

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